molecular formula C19H20N4OS B2580697 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 1448123-21-4

3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No. B2580697
CAS RN: 1448123-21-4
M. Wt: 352.46
InChI Key: WXMHGKOLYARPGQ-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a chemical compound that has recently gained attention in the field of scientific research. It is commonly referred to as PTP1B inhibitor due to its ability to inhibit the activity of protein tyrosine phosphatase 1B. This enzyme plays a crucial role in regulating insulin signaling, making PTP1B inhibitor a potential target for the treatment of type 2 diabetes.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes A study by Khojasteh et al. (2011) provides insights into the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes, crucial for predicting drug-drug interactions. Although the specific compound 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide isn't directly mentioned, this research context is relevant for understanding the metabolic pathways and interactions involving similar compounds. The selectivity of inhibitors for CYP isoforms aids in deciphering the involvement of specific enzymes in the metabolism of drugs, including those structurally related to the mentioned compound S. C. Khojasteh et al., 2011.

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications Li et al. (2019) review the significance of heterocyclic N-oxide molecules, such as those derived from pyridine and indazole, in organic synthesis, catalysis, and medicinal applications. These compounds exhibit a variety of functionalities, including formation of metal complexes, asymmetric catalysis, and exhibiting potent biological activities like anticancer, antibacterial, and anti-inflammatory effects. The review highlights the diversity and potential of N-oxide derivatives in advancing chemistry and drug development, relevant to the structural class to which this compound belongs Dongli Li et al., 2019.

Antitubercular Activity of Pyrazole-pyridine Derivatives Asif (2014) discusses the antitubercular activity of various 2-isonicotinoylhydrazinecarboxamide and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives, emphasizing the importance of structural modifications to enhance therapeutic efficacy against tuberculosis. This review underscores the potential of pyrazole-pyridine scaffolds, akin to this compound, in the design of new antitubercular agents M. Asif, 2014.

Biologically Significant Pyrimidine Appended Optical Sensors Jindal and Kaur (2021) review pyrimidine-based optical sensors, highlighting the biological and medicinal relevance of pyrimidine derivatives in creating sensitive detection materials. This review illustrates the versatility of pyrimidine structures in sensing applications, which could extend to compounds like this compound, demonstrating the broader utility of such heterocyclic compounds in biotechnological applications Gitanjali Jindal et al., 2021.

properties

IUPAC Name

3-phenylsulfanyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(10-15-25-16-6-2-1-3-7-16)21-12-14-23-13-9-18(22-23)17-8-4-5-11-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMHGKOLYARPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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